N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and a formyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide may also interact with various cellular targets.
Mode of Action
One study suggests that a similar compound, n-benzoil-n’-(4-fluorophenyl) thiourea derivative, acts as an anti-cancer agent by inhibiting the sirtuin1 enzyme (sirt1) . This inhibition could lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
It is known that similar compounds, such as fentanyl analogs, undergo metabolic pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
In silico tests on similar compounds, such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, suggest that they have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining a drug’s bioavailability .
Result of Action
Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperazine derivatives under controlled conditions. One common method includes the use of formylation reagents to introduce the formyl group onto the piperazine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-(4-carboxyphenyl)-4-formylpiperazine-1-carboxamide.
Reduction: N-(4-fluorophenyl)-4-hydroxymethylpiperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-1-piperazinecarboxamide: Lacks the formyl group, which may reduce its binding affinity and specificity.
N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide: Substitution of fluorine with chlorine can alter its chemical reactivity and biological activity.
N-(4-bromophenyl)-4-formylpiperazine-1-carboxamide: Bromine substitution can lead to different pharmacokinetic properties.
Uniqueness
N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is unique due to the presence of both the fluorophenyl and formyl groups, which confer specific chemical and biological properties. The fluorine atom enhances its metabolic stability and binding interactions, while the formyl group allows for further chemical modifications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGOBWROHMTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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